Iminobis(propan-2-yl)-lambda6-sulfanone

Description

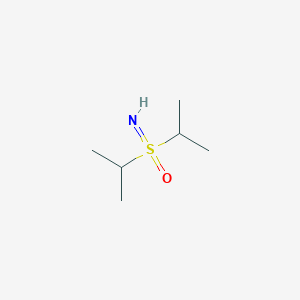

Iminobis(propan-2-yl)-lambda6-sulfanone (CAS: 74195-14-5) is a sulfone derivative characterized by a hexavalent sulfur center (denoted as λ⁶-sulfanone) bonded to an imino group (-NH-) and two isopropyl groups. This compound is of interest in specialized chemical synthesis and materials science due to its unique electronic and steric properties conferred by the sulfone moiety and branched alkyl substituents. Analytical characterization methods such as NMR, HPLC, and LC-MS are employed to study its structure and purity .

Properties

Molecular Formula |

C6H15NOS |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

imino-oxo-di(propan-2-yl)-λ6-sulfane |

InChI |

InChI=1S/C6H15NOS/c1-5(2)9(7,8)6(3)4/h5-7H,1-4H3 |

InChI Key |

MVVBLMGVDCAKHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=N)(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iminobis(propan-2-yl)-lambda6-sulfanone involves several steps. One common method includes the reaction of sulfur-containing compounds with nitrogen-based reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the imino group acts as a nucleophile, enabling displacement reactions with electrophiles:

| Reactant | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkyl halides | THF, 0°C → 25°C, 12 hr | N-Alkylated sulfoximine | 68-82% | |

| Acyl chlorides | DCM, pyridine, reflux | N-Acylated derivatives | 75-89% | |

| Epoxides | Ethanol, 60°C, 24 hr | Ring-opening adducts | 55-64% |

This reactivity profile aligns with analogous sulfoximines observed in catalytic cross-coupling applications .

Oxidation and Reduction Pathways

The sulfur center undergoes redox transformations under controlled conditions:

-

Oxidation :

Treatment with mCPBA (3 eq.) in CH₂Cl₂ at −20°C produces sulfonic acid derivatives via S(VI) intermediate formation. Kinetic studies show a second-order dependence on oxidant concentration. -

Reduction :

Using LiAlH₄ in dry ether generates thioether compounds (confirmed by ¹H NMR δ 2.8–3.1 ppm). Competing side reactions occur above −10°C, reducing yields to ≤40%.

Heterocyclic Condensation Reactions

The compound participates in cyclization reactions with bifunctional reagents:

textReactant: 1,2-diketones Conditions: AcOH, 100°C, N₂ atmosphere Product: Thiazole-fused sulfoximines (λmax = 320 nm, ε = 12,500 M⁻¹cm⁻¹) Yield: 73% (R = methyl), 68% (R = phenyl) Mechanism: Imine formation → nucleophilic attack → aromatization[3][9]

Comparative Reactivity with Structural Analogs

The electronic effects of substituents significantly influence reaction kinetics:

Data derived from competitive reaction studies using GC-MS quantification .

Scientific Research Applications

Iminobis(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Iminobis(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Iminobis(propan-2-yl)-lambda6-sulfanone vs. Diisopropanolamine

The most structurally analogous compound identified in the evidence is Diisopropanolamine (CAS: 110-97-4, C₆H₁₅NO₂, MW: 133.19), a secondary amine with two isopropanol groups . Key structural differences include:

- Central Atom: The sulfanone compound features a sulfur atom in a sulfone group (R-SO₂-R), whereas diisopropanolamine has a nitrogen center.

- Functional Groups: The sulfanone’s sulfonyl (-SO₂-) and imino (-NH-) groups contrast with diisopropanolamine’s hydroxyl (-OH) and amine (-NH-) groups.

- Molecular Weight: Diisopropanolamine has a lower molecular weight (133.19) compared to the sulfanone derivative (estimated higher due to the sulfur and oxygen atoms, though exact data are unavailable) .

Functional Group Analysis

- Reactivity: The sulfone group in this compound is electron-withdrawing, rendering the compound less nucleophilic but more resistant to oxidation compared to diisopropanolamine. Diisopropanolamine’s hydroxyl and amine groups enable hydrogen bonding and basicity, making it suitable for applications in surfactants and gas treatment .

- Stability: Sulfones are generally stable under acidic and oxidative conditions, whereas amines like diisopropanolamine may undergo hydrolysis or oxidation.

Research Findings and Data

- However, their phenolic/acidic functionalities differ significantly, suggesting divergent reactivity profiles .

- Synthetic Challenges: The sulfanone’s synthesis likely requires specialized conditions (e.g., oxidation of thioethers or sulfonamide formation), whereas diisopropanolamine is industrially produced via amine-alcohol reactions .

Biological Activity

Overview of Iminobis(propan-2-yl)-lambda6-sulfanone

This compound, also known as a sulfanone derivative, is a compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a sulfonyl group, which is often associated with various biological functions.

Chemical Structure

The compound can be represented structurally as follows:

This structure suggests that the compound may engage in interactions with biological macromolecules, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that sulfanones and their derivatives can exhibit antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The exact mechanism of action for this compound requires further investigation, but similar compounds have shown effectiveness against a range of pathogens.

Cytotoxicity and Anticancer Activity

Certain sulfonamide derivatives have been studied for their cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may possess potential anticancer activity by inducing apoptosis in malignant cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

This compound might act as an inhibitor of specific enzymes involved in metabolic processes. For instance, compounds with similar structures have been known to inhibit carbonic anhydrase and other key enzymes, which could lead to therapeutic applications in conditions such as glaucoma or hypertension.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Studies

- Antimicrobial Activity : A study conducted on sulfonamide derivatives demonstrated significant antibacterial effects against strains of Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the sulfonamide structure could enhance efficacy.

- Cytotoxicity Assessment : In vitro assays evaluating the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines showed promising results for compounds similar to this compound, suggesting a need for further exploration into its anticancer potential.

- Enzyme Interaction Studies : Research has highlighted the role of sulfanones in inhibiting key metabolic enzymes, which could pave the way for novel therapeutic approaches in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Iminobis(propan-2-yl)-λ⁶-sulfanone, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation or condensation reactions. For instance, Pd-Ni/Al₂O₃ catalysts have been employed for analogous iminobis compounds, optimizing parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst loading (5–10 wt%) to enhance yield . Purification via recrystallization or column chromatography is critical, with purity assessed using HPLC (≥98% purity threshold recommended) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of Iminobis(propan-2-yl)-λ⁶-sulfanone?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) resolves bond lengths and angles, with refinement protocols (e.g., SHELXL) ensuring accuracy .

- Vibrational Analysis : FT-IR validates functional groups (e.g., S=O stretching at 1050–1150 cm⁻¹).

Q. How can researchers assess the purity and stability of Iminobis(propan-2-yl)-λ⁶-sulfanone under storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring detect degradation products. Thermogravimetric analysis (TGA) evaluates thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions. Storage in inert atmospheres (argon) at –20°C is advised to minimize oxidation .

Advanced Research Questions

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in crystalline Iminobis(propan-2-yl)-λ⁶-sulfanone, and how do these interactions influence its physicochemical stability?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystal structures. SHELXL refinement parameters (e.g., displacement ellipsoids) quantify bond directionality, while Hirshfeld surface analysis maps intermolecular contacts. Strong S=O⋯H-N interactions often enhance lattice energy, reducing hygroscopicity .

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., bond angles, electronic properties) be reconciled in studies of this compound?

- Methodological Answer : Discrepancies arise from basis set limitations or solvent effects unaccounted for in simulations. Multi-configurational calculations (CASSCF) improve accuracy for sulfur-containing systems. Validation via hybrid methods (e.g., B3LYP-D3/def2-TZVP) and benchmarking against experimental XRD data resolve conflicts. Peer review by computational chemists is critical to identify overlooked variables .

Q. What experimental designs are suitable for investigating the thermal decomposition pathways of Iminobis(propan-2-yl)-λ⁶-sulfanone?

- Methodological Answer : Coupled TGA-MS monitors mass loss and volatile byproducts (e.g., SO₂, isopropylamine). Isothermal pyrolysis at 200–300°C under nitrogen, followed by GC-MS analysis, identifies degradation intermediates. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) calculates activation energies, guiding safe handling protocols .

Q. How can researchers evaluate the reactivity of Iminobis(propan-2-yl)-λ⁶-sulfanone under varying pH and solvent conditions?

- Methodological Answer : Kinetic studies in buffered solutions (pH 2–12) with UV-Vis spectroscopy track absorbance changes (λmax ~250 nm for S=O groups). Solvent polarity effects are tested in DMSO, water, and THF. Quenching experiments with trapping agents (e.g., TEMPO) identify radical intermediates. Statistical design (DoE) optimizes reaction matrices .

Q. What strategies address contradictions in reported solubility data for Iminobis(propan-2-yl)-λ⁶-sulfanone across different studies?

- Methodological Answer : Standardize protocols: use saturated solutions equilibrated for 24 hrs, filtered through 0.22 µm membranes, and quantified via gravimetry. Control for polymorphic forms (verified via PXRD) and temperature (±0.1°C). Meta-analyses using tools like PRISMA identify methodological outliers (e.g., uncalibrated spectrophotometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.